4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a nitro-substituted pyridine ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves multiple steps, including the nitration of pyridine, sulfonation of benzene, and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a nitro group.
Uniqueness
4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O5S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-methyl-N-(3-nitropyridin-4-yl)-N-phenacylbenzenesulfonamide |
InChI |
InChI=1S/C20H17N3O5S/c1-15-7-9-17(10-8-15)29(27,28)22(14-20(24)16-5-3-2-4-6-16)18-11-12-21-13-19(18)23(25)26/h2-13H,14H2,1H3 |
InChI Key |
AWULAZAWBNVAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C3=C(C=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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